Pentamethylhydrazine-1-carboxamide
Description
Pentamethylhydrazine-1-carboxamide (hypothetical structure: C₆H₁₅N₃O) is a hydrazine-derived carboxamide featuring five methyl groups attached to the hydrazine backbone. Carboxamides are pivotal in medicinal chemistry due to their hydrogen-bonding capabilities, stability, and bioactivity.
Properties
CAS No. |
62917-76-4 |
|---|---|
Molecular Formula |
C6H15N3O |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
1-(dimethylamino)-1,3,3-trimethylurea |
InChI |
InChI=1S/C6H15N3O/c1-7(2)6(10)9(5)8(3)4/h1-5H3 |
InChI Key |
OIJJVZNKPLVDPB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N(C)N(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Structural Diversity :
- This compound’s methyl-rich backbone contrasts with 2o (), which has a long alkyl chain and trifluoromethylbenzoyl group. The latter’s lipophilic chain enhances membrane permeability, whereas methyl groups may improve metabolic stability .
- Piperazine-carboxamides (A3, ) incorporate aromatic and heterocyclic moieties, enabling π-π stacking and target interactions (e.g., enzyme inhibition) .
Thermal Stability :
- Melting points for carboxamides range from 180–200°C, influenced by substituents. The hypothetical compound’s predicted range aligns with 2o (184.5–186.0°C), suggesting similar crystallinity .
Spectral Signatures :
Structural Insights
Challenges and Limitations
- The absence of explicit data for this compound necessitates reliance on analogs. Discrepancies in elemental analysis (e.g., 2o ’s experimental vs. theoretical values) highlight the need for rigorous validation .
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